8,9-DiHETE

Vue d'ensemble

Description

8,9-DiHETE is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA; ). It is produced in rat liver microsomes, but not renal microsomes, by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases. Dietary EPA supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9, 11,12, and 14,15 forms.

Applications De Recherche Scientifique

Rôle dans le système cardiovasculaire

Le 8,9-DiHETE joue un rôle important dans le système cardiovasculaire. Il induit la production d'AMPc dans les cellules musculaires lisses de l'artère coronaire humaine primaire . Cela suggère qu'il pourrait jouer un rôle dans la régulation de la fonction cardiaque et de la pression artérielle.

Implication dans l'inflammation et la douleur

Des recherches ont montré que les taux plasmatiques de this compound sont augmentés dans un modèle murin de douleur ostéoarthritique induite par une déstabilisation du ménisque médial . Cela indique que le this compound peut être impliqué dans la réponse inflammatoire et la perception de la douleur.

Cible thérapeutique potentielle pour l'ostéoarthrite

L'augmentation des taux de this compound dans la douleur ostéoarthritique peut être inversée par l'inhibiteur de l'hydrolase d'époxyde soluble (sEH) TPPU . Cela suggère que le this compound pourrait être une cible thérapeutique potentielle pour l'ostéoarthrite.

Rôle dans les troubles neurologiques

Les taux de this compound dans la moelle épinière sont également augmentés dans un modèle de rat de lésion aiguë de la moelle épinière (LME) induite chirurgicalement . Cela implique que le this compound pourrait jouer un rôle dans les troubles neurologiques et pourrait être une cible potentielle pour le traitement de la LME.

Métabolite de l'acide arachidonique

Le this compound est un oxylipine et un mélange racémique des métabolites de l'acide arachidonique . Il est formé à partir de l'acide arachidonique via un intermédiaire 8,9-EET par les hydrolases d'époxyde . Cela met en évidence son rôle dans le métabolisme des lipides.

Métabolite de l'acide eicosapentaénoïque (EPA)

Le this compound est un métabolite majeur de l'acide eicosapentaénoïque (EPA), un acide gras 20:5 ω-3 . Il est produit dans les microsomes hépatiques de rat, mais pas dans les microsomes rénaux, par la génération de l'intermédiaire instable 8,9-époxy eicosatétraénoïque à partir de l'EPA par les monooxygénases du cytochrome P450 . Cela suggère son importance dans le métabolisme des acides gras oméga-3.

Mécanisme D'action

Target of Action

The primary targets of 8,9-DiHETE are cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA), generating eicosanoids that serve as important autocrine and paracrine factors with diverse biological functions .

Mode of Action

This compound is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is a racemic mixture of the arachidonic acid metabolites 8(S),9®-DiHET and 8®,9(S)-DiHET . It is formed from arachidonic acid via an (±)8(9)-EET intermediate by epoxide hydrolases .

Biochemical Pathways

This compound is involved in the cytochrome P450 pathways . It is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) and is produced in rat liver microsomes by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .

Pharmacokinetics

It is known that dietary epa supplementation in humans results in substantial urinary excretion of vicinal diols, including this compound . This suggests that the compound is well-absorbed and metabolized, and its bioavailability is influenced by dietary intake of EPA.

Result of Action

This compound has been shown to induce cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may play a role in regulating vascular tone. Additionally, plasma levels of this compound are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .

Analyse Biochimique

Biochemical Properties

8,9-DiHETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . The nature of these interactions involves the conversion of EETs into vicinal diols, with the concurrent loss of much of their biological activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound (1 µM) induces cAMP production in primary human coronary artery smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a signaling molecule. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels. For instance, it is a part of the Cytochrome P450 (P450) eicosanoid pathway .

Activité Biologique

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (also known as 8,9-DiHETE) is a bioactive lipid derived from arachidonic acid metabolism. This compound has garnered attention due to its significant biological activities, particularly in inflammation and cardiovascular health. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 338.48 g/mol

- CAS Number : 192461-96-4

-

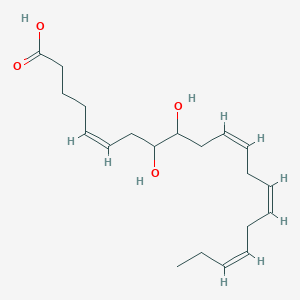

Structural Formula :

This compound is primarily involved in the modulation of inflammatory responses and has been shown to interact with various signaling pathways:

- TRPV Channel Modulation : Research indicates that this compound inhibits transient receptor potential vanilloid (TRPV) channel activity, which is crucial in mediating pain and inflammation. In vitro studies have demonstrated that it can prevent endothelial barrier disruption induced by TRPV4 activation .

- Eicosanoid Pathway : As a product of arachidonic acid metabolism via cytochrome P450 enzymes, this compound participates in the eicosanoid signaling pathway. Eicosanoids are known to regulate vascular tone and inflammatory responses .

Biological Activities

- Anti-inflammatory Effects :

- Cardiovascular Health :

- Cellular Proliferation :

Case Study: Colitis Healing

A study investigating the effects of this compound on murine colitis revealed that oral administration significantly reduced inflammation markers and accelerated healing. The concentration of this compound was notably higher during the recovery phase compared to acute inflammation stages .

Research Findings Summary

Propriétés

IUPAC Name |

(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFSSCYFERVGJQ-JJUYGIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348077 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867350-87-6 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.